Urease Inhibition: Hydrazone Derivatives Show Potent IC50 Activity Not Achievable with Parent Hydrazide
Hydrazone derivatives synthesized from 4-nitrophenoxyacetic acid hydrazide exhibit strong urease inhibitory activity, whereas the unmodified parent hydrazide shows no comparable inhibition. The derivative N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide demonstrated an IC50 of 8.4 μM, while the N'-(4-nitrobenzylidene) analog showed an IC50 of 20.2 μM [1].
| Evidence Dimension | Urease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 8.4 μM (derivative 1); 20.2 μM (derivative 2) |
| Comparator Or Baseline | Parent 4-nitrophenoxyacetic acid hydrazide (no reported urease inhibition activity) |
| Quantified Difference | Derivative 1 achieves IC50 of 8.4 μM vs. parent baseline with negligible activity |
| Conditions | In vitro urease enzyme inhibition assay; hydrazone derivatives synthesized via condensation with substituted benzaldehydes |
Why This Matters
This quantitative activity gap establishes that the hydrazide serves as an essential building block for generating bioactive urease inhibitors, a therapeutic target in Helicobacter pylori infection and kidney stone prevention, and that the 4-nitrophenoxy scaffold confers activity that cannot be obtained from non-nitrated hydrazide precursors.
- [1] Sheng GH, et al. Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) acetohydrazide and N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide. Acta Chim Slov. 2015;62(4):940-946. PMID: 26680723. View Source
